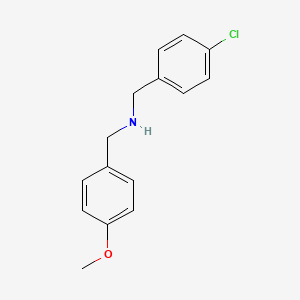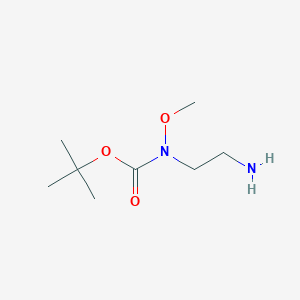
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(2-aminoethyl)-N-methoxycarbamate” is also known as N-Boc-ethylenediamine . It is a mono-protected derivative of ethylenediamine . It is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The hydrolyzed sample is dried by vacuum concentration, and residual TFA is removed by three cycles of adding/drying of methanol (0.5 mL) using vacuum centrifugation . The separation on HPLC was achieved as follows: Solvent A consisted of 1% (v/v) tetrahydrofuran (THF), 0.5% (v/v) phosphoric acid, and 0.2% (v/v) n-butylamine in water; solvent B was acetonitrile .Molecular Structure Analysis
The linear formula of “this compound” is (CH3)3COCONHCH2CH2NH2 . The molecular weight is 160.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 72-80°C at 0.1 mmHg, a density of 1.012 g/mL at 20°C, and it is miscible with methanol and chloroform . The refractive index is 1.458 .Scientific Research Applications
Precursor for Foldamer Study
The compound has been used as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This research demonstrates the potential of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate derivatives in the design and synthesis of novel oligomers with potential applications in material science and biotechnology Cécile Abbas et al., 2009.
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of many biologically active compounds. A notable example is its role in the synthesis of omisertinib (AZD9291), highlighting its importance in the pharmaceutical industry for developing cancer therapies Bingbing Zhao et al., 2017.
Analytical Chemistry Application
The tert-butyldimethylsilyl derivatives of this compound and related metabolites have been used in capillary gas chromatography for the diagnosis and follow-up of patients with functional tumors. This illustrates its utility in clinical diagnostics, particularly in the metabolic profiling of tyrosine and tryptophan F. Muskiet et al., 1981.
Catalysis and Asymmetric Synthesis
Research has also explored the use of this compound derivatives in catalysis, specifically in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application underscores its role in the synthesis of chiral compounds, which are critical in the development of pharmaceuticals and fine chemicals T. Imamoto et al., 2012.
Building Blocks in Organic Synthesis
The compound has been identified as the first class of N-(Boc) nitrone equivalents, demonstrating its versatility as a building block in organic synthesis. This highlights its potential in constructing complex molecular architectures, essential in drug discovery and material science Xavier Guinchard et al., 2005.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVRDVMDRPZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780612-95-4 |
Source


|
| Record name | tert-butyl N-(2-aminoethyl)-N-methoxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

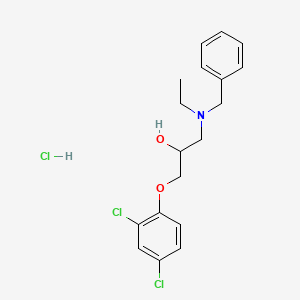

![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)
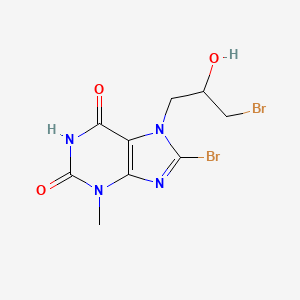
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)
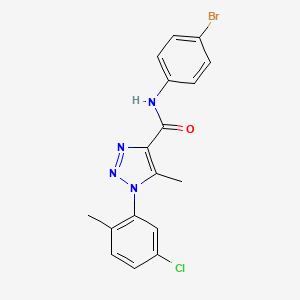
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)

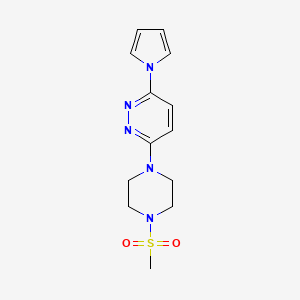
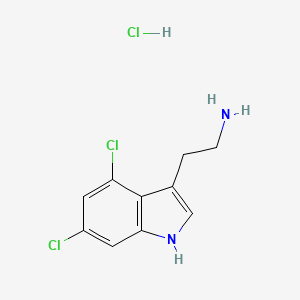
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)
